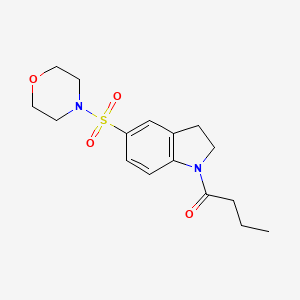

5-(3-苯基-1H-吡唑-4-基)-3-(4-(三氟甲氧基)苯基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-(3-phenyl-1H-pyrazol-4-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole is a derivative of 1,3,4-oxadiazole, a heterocyclic compound featuring an oxygen and two nitrogen atoms in a five-membered ring. This particular derivative is characterized by the presence of a 3-phenyl-1H-pyrazol-4-yl group and a 4-(trifluoromethoxy)phenyl group attached to the oxadiazole ring. The compound is of interest due to its potential biological activities, which may include anti-inflammatory, antioxidant, and hypoglycemic effects, as well as its optical properties.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves the cyclization of acid hydrazides with various aldehydes and acetophenones, as seen in the synthesis of 1,3,4-oxadiazole derivatives with anti-cancer and anti-diabetic properties . Another approach involves cyclocondensation reactions of ethyl carboxylates with aryl imidoximes . Although the specific synthesis of the compound is not detailed in the provided papers, these methods suggest potential synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be confirmed using spectroscopic techniques such as IR, (1)H NMR, and HRMS . X-ray diffraction analysis can also be employed to determine the spatial structure of these compounds . The presence of substituents on the oxadiazole ring, such as the phenyl and trifluoromethoxy groups, can significantly influence the molecular conformation and, consequently, the biological activity of the compound.

Chemical Reactions Analysis

1,3,4-oxadiazole derivatives can undergo various chemical reactions, including oxidation and rearrangement. For instance, 1,3,5-trisubstituted pyrazolines can be oxidized to their corresponding pyrazoles using oxidizing agents . Additionally, arylhydrazones of 5-amino-1,2,4-oxadiazole can rearrange into triazolylureas in dioxane/water, with the reaction pathway influenced by substituent effects . These reactions highlight the reactivity of the oxadiazole ring and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their substituents. The absorption and emission spectra of these compounds can vary depending on the groups attached to the oxadiazole ring, as demonstrated by their UV-vis absorption and fluorescence characteristics . Solvent polarity can also affect these properties . The trifluoromethoxy group in the compound of interest is likely to contribute to its unique physical and chemical properties due to its electron-withdrawing nature and potential to engage in hydrogen bonding.

科学研究应用

药理学潜力

研究已确定该化合物在药理学研究中的相关性,特别是在毒性评估、肿瘤抑制、抗氧化、镇痛和抗炎作用方面。例如,1,3,4-恶二唑和吡唑的衍生物已被评估其在多种检测中的结合和抑制作用,显示出从中等至有效的肿瘤抑制和抗炎潜力。一项研究重点介绍了此类衍生物的计算和药理学评估,揭示了与表皮生长因子受体 (EGFR)、微管蛋白、环氧合酶-2 (COX-2) 和 5-脂氧合酶 (5-LOX) 等靶标的显着相互作用,表明它们的广泛治疗应用 (Faheem,2018 年)。

研究的另一个方面集中在带有不同部分的 1,3,4-恶二唑衍生物的合成和生物学评估上,展示了对各种癌细胞系的显着细胞毒活性。这些发现表明此类化合物作为抗癌剂的潜力,一些衍生物在特定癌细胞类型中显示出有希望的 IC50 值 (Puthiyapurayil 等人,2012 年)。

材料科学应用

在材料科学领域,特别是在有机发光二极管 (OLED) 的开发中,1,3,4-恶二唑的衍生物已被合成并用作电子传输和激子阻挡材料。这些衍生物表现出高的电子迁移率,并用于蓝色、绿色和红色磷光 OLED,有助于降低驱动电压并提高器件的效率和稳定性。这些分子的结构特性,包括它们的电子迁移率和三重态能隙,与其效率相关,证明了它们在推进 OLED 技术中的效用 (Shih 等人,2015 年)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-phenyl-1H-pyrazol-4-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole' involves the reaction of 4-(trifluoromethoxy)benzohydrazide with 3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of phosphorus oxychloride to form 5-(3-phenyl-1H-pyrazol-4-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole.", "Starting Materials": [ "4-(trifluoromethoxy)benzohydrazide", "3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide", "Phosphorus oxychloride" ], "Reaction": [ "To a solution of 4-(trifluoromethoxy)benzohydrazide (1.0 g, 4.3 mmol) in dry dichloromethane (20 mL) was added 3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide (1.2 g, 6.5 mmol) and triethylamine (1.0 mL, 7.2 mmol). The mixture was stirred at room temperature for 10 min.", "Phosphorus oxychloride (0.8 mL, 8.6 mmol) was added dropwise to the reaction mixture over a period of 30 min at 0°C. The reaction mixture was then stirred at room temperature for 2 h.", "The reaction mixture was poured into ice-cold water (50 mL) and the resulting solid was filtered and washed with water. The crude product was purified by column chromatography on silica gel using ethyl acetate/hexane (1:4) as eluent to afford the desired product as a white solid (yield: 70%)." ] } | |

CAS 编号 |

2034236-39-8 |

产品名称 |

5-(3-phenyl-1H-pyrazol-4-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole |

分子式 |

C18H11F3N4O2 |

分子量 |

372.307 |

IUPAC 名称 |

5-(5-phenyl-1H-pyrazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |

InChI |

InChI=1S/C18H11F3N4O2/c19-18(20,21)26-13-8-6-12(7-9-13)16-23-17(27-25-16)14-10-22-24-15(14)11-4-2-1-3-5-11/h1-10H,(H,22,24) |

InChI 键 |

NPQYMTZKUKGKTD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012051.png)

![2-(4-Fluorophenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B3012053.png)

![5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B3012054.png)

![ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B3012061.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3012062.png)

![Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone](/img/structure/B3012064.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B3012065.png)

![(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide](/img/structure/B3012066.png)

![N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3012067.png)

![[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride](/img/structure/B3012070.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3012073.png)